molecular formula C12H13N3O6 B12217621 1-(2,4-Dinitro-phenyl)-piperidine-3-carboxylic acid CAS No. 325702-00-9

1-(2,4-Dinitro-phenyl)-piperidine-3-carboxylic acid

Cat. No.: B12217621
CAS No.: 325702-00-9
M. Wt: 295.25 g/mol
InChI Key: WGMPZJMJSBSASH-UHFFFAOYSA-N
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Description

1-(2,4-Dinitro-phenyl)-piperidine-3-carboxylic acid is an organic compound characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitro-phenyl)-piperidine-3-carboxylic acid typically involves the reaction of 2,4-dinitrochlorobenzene with piperidine-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitro-phenyl)-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Dinitro-phenyl)-piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitro-phenyl)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro groups on the phenyl ring can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: An oxidative phosphorylation uncoupler used in biochemical studies.

    2,4-Dinitrophenylhydrazine: A reagent used for the detection of carbonyl compounds.

    2,4-Dinitroaniline: Used in the synthesis of dyes and pigments

Uniqueness

1-(2,4-Dinitro-phenyl)-piperidine-3-carboxylic acid is unique due to the presence of both a piperidine ring and a carboxylic acid group, which confer distinct chemical and biological properties.

Properties

CAS No.

325702-00-9

Molecular Formula

C12H13N3O6

Molecular Weight

295.25 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C12H13N3O6/c16-12(17)8-2-1-5-13(7-8)10-4-3-9(14(18)19)6-11(10)15(20)21/h3-4,6,8H,1-2,5,7H2,(H,16,17)

InChI Key

WGMPZJMJSBSASH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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